molecular formula C11H6F3NO2 B1312684 3-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 588702-65-2

3-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B1312684
CAS No.: 588702-65-2
M. Wt: 241.17 g/mol
InChI Key: WBOBVHAOJMZKLF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-4-carboxylic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the third position and a carboxylic acid group at the fourth position. This compound is known for its unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and ethyl acetoacetate.

    Cyclization: The starting materials undergo cyclization reactions to form the quinoline ring structure. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired quinoline derivative.

    Functional Group Introduction:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process typically includes:

    Batch or Continuous Reactors: The use of batch or continuous reactors to carry out the cyclization and functional group introduction reactions.

    Catalysts and Solvents: The selection of suitable catalysts and solvents to enhance reaction efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline-4-carboxylic acid
  • 4-(Trifluoromethyl)quinoline-2-carboxylic acid
  • 6-Fluoro-3-(3-oxopiperazin-1-ylmethyl)-2-phenylquinolin-4-carboxylic acid

Uniqueness

3-(Trifluoromethyl)quin

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBVHAOJMZKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463422
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-65-2
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)quinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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